molecular formula C17H23N3O4 B8218656 DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate

DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate

Cat. No.: B8218656
M. Wt: 333.4 g/mol
InChI Key: MUHOQOXXXFPKEE-UHFFFAOYSA-N
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Description

DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate (CAS: 1956332-85-6) is a pyridine derivative characterized by a cyan group at the 6-position of the pyridine ring and two tert-butyl iminodicarbonate groups. Its molecular formula is C₁₇H₂₀Br₂N₂O₄, as confirmed by Parchem Chemicals (). The compound’s structure includes sterically bulky tert-butyl groups, which influence solubility and stability, and a strongly electron-withdrawing cyano group, which impacts electronic properties and reactivity.

This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. Its structural complexity requires thorough characterization, including NMR spectroscopy and purity analysis, to confirm identity and functionality ().

Properties

IUPAC Name

tert-butyl N-[(6-cyanopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)11-12-7-8-13(9-18)19-10-12/h7-8,10H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHOQOXXXFPKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate typically involves the following steps:

    Formation of the Cyanopyridine Moiety: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with a cyanide source such as sodium cyanide or potassium cyanide to form 6-cyanopyridine.

    Introduction of the Tert-butyl Group: The 6-cyanopyridine is then subjected to a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Methyliminodicarbonate Group: The final step involves the reaction of the tert-butylated cyanopyridine with methyl isocyanate in the presence of a catalyst such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced products with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis and Substituent Effects

The target compound’s pyridine core differentiates it from non-aromatic analogs, but its closest structural analogs are halogen-substituted pyridine derivatives. Key comparisons include:

Table 1: Substituent and Molecular Formula Comparison
Compound Name Substituents (Pyridine Ring) Molecular Formula Key Functional Groups
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate 6-CN, tert-butyl iminodicarbonate C₁₇H₂₀Br₂N₂O₄ Cyano, tert-butyl, iminodicarbonate
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate () 6-Br, 2-Cl, tert-butyl carbamate C₁₂H₁₅BrClN₂O₂ Bromo, chloro, carbamate
DI-Tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate () 2,4-Br, 6-CN, tert-butyl iminodicarbonate C₁₇H₂₀Br₂N₂O₄ Dibromo, cyano, iminodicarbonate

Key Observations :

  • Electronic Effects: The cyano group in the target compound is more electron-withdrawing than halogens (Br, Cl), altering the electron density of the pyridine ring and influencing reactivity in nucleophilic substitution or coupling reactions.

Spectroscopic and Reactivity Differences

NMR Spectroscopy

highlights that substituent positions and electronic environments significantly affect NMR chemical shifts. For example:

  • In compounds with tert-butyl groups (e.g., the target compound), protons near bulky substituents exhibit upfield shifts due to shielding effects.
  • The cyano group’s strong electron-withdrawing nature deshields adjacent protons (positions 29–36 and 39–44 in Figure 6 of ), leading to distinct δ values compared to bromo or chloro analogs.

Physicochemical Properties

Table 2: Property Trends Based on Substituents
Property This compound Halogenated Analogs (e.g., )
Solubility Higher in polar aprotic solvents (tert-butyl groups) Moderate in chlorinated solvents
Thermal Stability Enhanced (bulky tert-butyl groups reduce decomposition) Lower due to weaker C–Br/C–Cl bonds
Reactivity Electrophilic at 6-position (CN group) Prone to nucleophilic substitution

Implications for Lumping Strategies ()

The lumping strategy groups structurally similar compounds to simplify reaction mechanisms. However, the target compound’s cyano group and tert-butyl iminodicarbonate distinguish it from halogenated analogs, making it unsuitable for lumping in reactions sensitive to electronic or steric effects. For example:

  • In oxidation reactions, the cyano group may stabilize intermediates differently than halogens.
  • Bulkier tert-butyl groups could inhibit access to reactive sites, unlike smaller carbamate derivatives.

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